2,4,4-Trimethyl-2-pentene is an organic compound with the molecular formula and a molecular weight of approximately 112.21 g/mol. It is categorized as an alkene due to the presence of a carbon-carbon double bond. The compound's structure features three methyl groups attached to the second carbon of a pentene backbone, giving it unique physical and chemical properties. It is also known by several synonyms, including diisobutylene and 2,2,4-trimethyl-3-pentene .
2,4,4-Trimethyl-2-pentene is a hazardous material due to its following properties:
Several synthesis methods exist for producing 2,4,4-trimethyl-2-pentene:
2,4,4-Trimethyl-2-pentene has several applications:
Interaction studies involving 2,4,4-trimethyl-2-pentene primarily focus on its reactivity with other chemicals. Notably:
These studies contribute to understanding how 2,4,4-trimethyl-2-pentene interacts with various substrates and conditions.
Several compounds share structural similarities with 2,4,4-trimethyl-2-pentene. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Pentene | Simpler structure with fewer methyl groups | |
| 3-Methyl-1-butene | Contains a double bond at a different position | |
| 1-Octene | Linear chain structure without branching | |
| 3-Hexene | Shorter chain with different branching |
The uniqueness of 2,4,4-trimethyl-2-pentene lies in its branched structure and specific arrangement of methyl groups around the double bond. This configuration affects its physical properties and reactivity compared to other similar compounds.
2,4,4-Trimethyl-2-pentene (CAS 107-40-4) emerged as a compound of interest in the mid-20th century due to its structural complexity and relevance in petroleum refining. Early studies focused on its role as a byproduct of isobutylene dimerization, a process critical for producing high-octane fuel additives. The compound gained prominence in the 1970s when its isomerization behavior defied classical alkene stability rules, as demonstrated by thermodynamic studies showing an unexpected equilibrium favoring the α-alkene isomer under specific conditions. Industrial patents from the 1980s further highlighted its utility in synthesizing surfactants and polymer modifiers.
This branched alkene serves as a model system for studying steric effects in reaction mechanisms. Its bulky tert-butyl groups create significant steric hindrance, making it a benchmark for evaluating catalytic hydrogenation selectivity. Researchers have extensively analyzed its electronic structure to understand hyperconjugation in trisubstituted alkenes, with X-ray crystallography confirming non-planar geometry at the double bond. The compound’s kinetic vs. thermodynamic control in isomerization reactions remains a textbook example of substituent effects on reaction pathways.
The compound’s nomenclature reflects its complex branching:
| Systematic Name | Common Aliases | CAS References |
|---|---|---|
| 2,4,4-Trimethylpent-2-ene | β-Diisobutylene | 107-40-4 |
| 2,2,4-Trimethyl-3-pentene | EPA PPRTV 25167-70-8 | |
| Isooctene (industrial context) | Hydrogenation studies |
This variability arises from its structural relationship to isobutylene dimers and its occurrence in isomeric mixtures.
Recent studies (2015–2025) emphasize:
Industrial production of 2,4,4-trimethyl-2-pentene primarily relies on established petrochemical processes that utilize carbon four fraction feedstocks from refineries and ethylene plants [2]. The conventional industrial method involves using the residual portion of butadiene extracted from the carbon four-cut fraction as a raw material, where diisobutylene is absorbed with sulfuric acid, heated, and separated to obtain a polymer mainly comprising diisobutylene [2]. This process yields an industrial product containing approximately 76% of 2,4,4-trimethyl-1-pentene, about 20% of 2,4,4-trimethyl-2-pentene, and approximately 4% of other octenes [2].
Commercial diisobutylene fractionation represents another significant industrial pathway, where large quantities of 2,4,4-trimethyl-1-pentene are obtained through systematic separation processes [30]. The fractionation involves batch distillation in specialized columns at reflux ratios of 15 to 1, with approximately 660 gallons of diisobutylene separated into three main concentrates [30]. This approach demonstrates the scalability required for industrial production volumes.
The dimerization process of isobutene under industrial conditions typically operates at temperatures ranging from 50 to 200 degrees Celsius, with preferred temperatures between 50 to 150 degrees Celsius [24]. Industrial implementations utilize isobutene hourly space velocity ranging from 0.5 to 8 hours inverse, ensuring efficient production rates while maintaining product quality [24]. The production volumes for related compounds indicate substantial industrial capacity, with United States production ranging from 20,000,000 to 1,000,000,000 pounds annually [8].
| Industrial Process | Raw Material | Temperature Range (°C) | Product Composition | Annual Production Scale |
|---|---|---|---|---|
| Traditional Industrial | C4 Cut Fraction | 60-95 | ~76% purity mixed isomers | 20-1000 million lbs |
| Diisobutylene Fractionation | Commercial Diisobutylene | 97-107 | 75-85% yield | Large scale |
| Sulfuric Acid Absorption | Butadiene residuals | Variable | Mixed octenes | Industrial volumes |
Laboratory-scale synthesis of 2,4,4-trimethyl-2-pentene employs controlled reaction conditions that enable precise parameter optimization and product characterization [2]. The preparation methodology utilizes closed pressure-resistant reaction vessels, typically ranging from 300 milliliters to 1000 milliliters capacity, depending on the desired product quantity [2]. These laboratory procedures demonstrate superior yields compared to open reactor systems, with closed conditions enabling yields exceeding 95% while maintaining high purity levels [2].
Laboratory synthesis protocols typically involve adding reactants to sealed hydrothermal reactors equipped with polytetrafluoroethylene linings or polypropylene random copolymer linings to ensure chemical compatibility [2]. The reaction mixtures are stirred and heated to predetermined temperatures, generally between 90 to 95 degrees Celsius, with reaction times ranging from 4 to 8 hours [2]. Temperature control remains critical, as variations can significantly impact both conversion rates and product selectivity [2].
The laboratory-scale approach enables systematic investigation of reaction parameters, including catalyst concentration, temperature profiles, and reaction kinetics [18]. Etherification studies of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene with methanol have been conducted using novel Smopex-101 catalysts, which are polyethylene-based ion-exchange fibers [18]. These investigations revealed activation energies of 86 ± 1 and 80 ± 2 kilojoules per mole for the respective compounds [18].
Laboratory procedures demonstrate the importance of precise stoichiometric control, with molar ratios of alcohol to catalyst typically maintained at 1:0.3 to 1:1 for optimal results [2]. Post-reaction workup involves cooling to room temperature, phase separation, aqueous washing, and drying to obtain the target compound with purities exceeding 95% [2].
Acid catalysis in closed reaction systems represents a fundamental approach for synthesizing 2,4,4-trimethyl-2-pentene through controlled dehydration and dimerization processes [9]. The isomerization reaction from 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene proceeds via strongly acidic catalysts, with mineral acids proving particularly effective [9]. Sulfuric acid concentrations ranging from 50 to 80 weight percent, phosphoric acid at 85 weight percent concentration, and benzenesulfonic acid at 60 to 90 weight percent concentration demonstrate optimal catalytic performance [9].
The closed reaction environment significantly enhances reaction efficiency by preventing volatile component loss and maintaining optimal pressure conditions [2]. Temperature control in closed systems ranges from 0 degrees Celsius to 150 degrees Celsius, with acid strength and contact time requiring careful adjustment to prevent excessive oligomerization [9]. Contact times as short as a few minutes at elevated temperatures prove effective when combined with vigorous agitation and stronger acid concentrations [9].
Volume ratios of reactants to acid typically range from 1:1 to 25:1, demonstrating the flexibility of the catalytic system [9]. The effectiveness of vigorous agitation increases significantly at higher temperatures and with stronger acids, enabling rapid mass transfer and improved conversion rates [9]. Equilibrium limitations constrain the extent of conversion, with approximately 82% representing the maximum attainable equilibrium composition at 100 degrees Celsius [9].
Closed reaction systems enable precise control over reaction kinetics, with conversion rates reaching 58% under optimized conditions [9]. The selectivity towards desired products remains consistently high, with selectivity percentages approaching 97% under controlled acid catalysis conditions [9].
Strong acid type polymer resins serve as heterogeneous catalysts for 2,4,4-trimethyl-2-pentene synthesis, offering advantages including recyclability, reduced corrosion, and simplified separation processes [19]. These catalysts comprise sulfonated macroreticular polymers with styrene-divinylbenzene backbones, providing acid capacities ranging from 0.8 to 5.6 milliequivalents of hydrogen ions per gram of catalyst [19]. The crosslinking degree varies from low to high levels, with conventionally sulfonated resins containing approximately one sulfonic group per benzene ring [19].
Ion exchange resins demonstrate remarkable catalytic activity in dehydration reactions, with strong acid cation exchange resins exhibiting sulfonic acid groups that behave as strong acids across the entire pH range [25]. These resins maintain stability at temperatures up to 100 to 120 degrees Celsius, making them suitable for elevated temperature synthesis conditions [25]. The ion exchange mechanism involves simple pair-wise ion substitution, where hydrogen ions from the resin exchange with metal cations in solution [25].
Amberlyst-type resins represent commercially significant catalysts for synthesis applications, demonstrating effectiveness in various organic transformations [20]. These macroreticular sulfonic acid cation exchange resins enable one-step synthesis procedures with improved positional selectivity compared to traditional mineral acid catalysis [20]. The resin catalysts prove reusable for multiple reaction cycles, with at least four successive uses documented without significant activity loss [20].
Polymer resin applications extend to specialized synthesis conditions, including etherification reactions where ion-exchange fibers such as Smopex-101 demonstrate superior activity compared to traditional resin beads [18]. The fibrous morphology provides enhanced mass transfer characteristics, resulting in improved reaction rates for sterically hindered substrates [18].
| Resin Type | Acid Capacity (meq/g) | Operating Temperature (°C) | Crosslinking Level | Reusability Cycles |
|---|---|---|---|---|
| Amberlyst 15 | 4.7 | Up to 120 | Medium-High | >4 |
| Macroreticular | 0.8-5.6 | 100-120 | Variable | Multiple |
| Smopex-101 | 3.75 | Up to 95 | Fiber structure | Multiple |
Sulfuric acid catalysis optimization for 2,4,4-trimethyl-2-pentene synthesis involves systematic variation of acid concentration, temperature, and reaction time to maximize yield and selectivity [2]. Optimal sulfuric acid concentrations range from 60 to 98 weight percent, with 70 to 80 percent concentrations providing the best balance between reaction rate and selectivity [2]. Higher acid concentrations enable more rapid conversion but require careful temperature control to prevent excessive side reactions [9].
Temperature optimization studies reveal that reaction temperatures between 90 to 95 degrees Celsius provide optimal conversion rates while maintaining high product purity [2]. At these temperatures, reaction times of 4 to 5 hours prove sufficient to achieve conversions exceeding 95% [2]. Lower temperatures require extended reaction times, while higher temperatures may promote undesired oligomerization reactions [9].
The molar ratio of alcohol reactant to sulfuric acid significantly influences reaction outcomes, with ratios of 1:0.5 providing optimal results in most cases [2]. This stoichiometry ensures sufficient acid catalysis while minimizing excessive acid consumption and simplifying product workup procedures [2]. Closed reaction conditions prove essential for optimization, as open systems result in yields below 30% under otherwise identical conditions [2].
Optimization studies demonstrate remarkable improvements in both yield and purity compared to traditional industrial methods [2]. The optimized sulfuric acid catalysis achieves yields of 95% with product purities exceeding 95%, eliminating the need for distillation purification [2]. These improvements represent significant advances in synthesis efficiency and product quality [2].
Reaction kinetics under optimized conditions show rapid initial conversion rates, with substantial product formation occurring within the first hour of reaction [9]. The exothermic nature of the reaction requires careful temperature monitoring and control to maintain optimal conditions throughout the reaction period [24].
Tert-butanol serves as an excellent feedstock for 2,4,4-trimethyl-2-pentene synthesis through acid-catalyzed dehydration and subsequent dimerization reactions [2]. The tertiary alcohol structure facilitates carbocation formation, enabling efficient conversion under relatively mild conditions [2]. Industrial implementations utilize tert-butanol as a renewable feedstock option, particularly when derived from bio-based sources [17].
The dehydration mechanism proceeds through elimination of water from tert-butanol to form isobutene, followed by acid-catalyzed dimerization to produce the desired trimethylpentene isomers [2]. This two-step process occurs efficiently in closed reaction systems at temperatures between 60 to 95 degrees Celsius [2]. The reaction typically employs sulfuric acid catalysts at concentrations ranging from 60 to 98 weight percent [2].
Optimization studies using tert-butanol demonstrate yields reaching 95% with product purities exceeding 95% [2]. Various reactor configurations prove effective, including high-pressure glass-lined reactors, high-pressure glass reactors, and high-pressure reactors with polytetrafluoroethylene or polypropylene linings [2]. Reaction times typically range from 4 to 8 hours, depending on temperature and catalyst concentration [2].
Large-scale implementations utilize quantities ranging from 20 kilograms of tert-butanol with proportional catalyst amounts, demonstrating the scalability of this approach [2]. The process requires careful control of stoichiometry, with alcohol to sulfuric acid molar ratios maintained at 1:0.3 to 1:1 for optimal performance [2].
The advantages of tert-butanol feedstock include high conversion rates, simplified reaction mechanisms, and the potential for integration with renewable alcohol production processes [17]. Post-reaction workup involves cooling, phase separation, washing, and drying to obtain high-purity products [2].
Isobutanol dehydration and dimerization represents an alternative pathway for 2,4,4-trimethyl-2-pentene synthesis, offering advantages in terms of feedstock availability and process flexibility [2]. The dehydration of isobutanol proceeds through primary carbocation formation, followed by rearrangement to more stable secondary carbocations [15]. This mechanism enables selective formation of desired products under controlled conditions [15].
The catalytic dehydration of isobutanol utilizes various catalyst systems, including aluminum oxide-based catalysts and acid resins [17]. Temperature optimization studies reveal that reaction temperatures between 330 to 603 Kelvin provide optimal conversion rates [17]. Higher temperatures favor complete conversion but may reduce selectivity toward desired products [17].
Zeolite catalysts demonstrate exceptional performance for isobutanol conversion, with ferrierite zeolites achieving 81.4% selectivity toward linear butenes at 50% conversion [17]. These catalysts operate effectively at temperatures around 523 Kelvin with weight hourly space velocities of 100 hours inverse [17]. The reaction mechanism involves dehydration followed by skeletal isomerization of primary products [17].
Process optimization using polyethylene glycol-modified alumina catalysts achieves conversion rates up to 97% while maintaining selectivity of 93% [17]. The pore structure modifications significantly affect dehydration performance, with 30% pore expander addition providing optimal results [17]. Operating conditions include temperatures at 330 degrees Celsius, pressure at 0.1 megapascals, and weight hourly space velocities of 12 hours inverse [17].
The cascade reaction system enables direct conversion of isobutanol to desired products through combined dehydration and dimerization steps [17]. This approach utilizes the strong Brønsted acidity of zeolite catalysts to promote both reaction steps sequentially [17]. Catalyst stability studies demonstrate consistent performance over 24-hour periods under optimized conditions [17].
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Space Velocity (h⁻¹) |
|---|---|---|---|---|
| Al₂O₃-PEG | 330 | 97 | 93 | 12 |
| Ferrierite Zeolite | 250 | 50 | 81.4 | 100 |
| H-ZSM-5 | 220-240 | >90 | Variable | Variable |
Green chemistry approaches for sustainable 2,4,4-trimethyl-2-pentene production focus on reducing environmental impact through catalyst selection, process optimization, and waste minimization strategies [26]. Montmorillonite clay catalysts represent a significant advancement in environmentally benign synthesis, offering non-toxic and reusable alternatives to traditional mineral acids [26]. These clay catalysts eliminate the use of strong acids while maintaining effective catalytic activity for dehydration reactions [26].
Metal triflate catalysts, particularly hafnium and titanium triflates, demonstrate exceptional performance under energy-saving mild reaction conditions [28]. These catalysts enable dehydration of primary alcohols at temperatures between 140 to 180 degrees Celsius, representing the lowest reaction temperatures reported for chemocatalytic dehydration processes [28]. The mild conditions significantly reduce energy consumption while maintaining conversion rates exceeding 70% [28].
Solvent-free reaction conditions represent another important green chemistry advancement, with functionalized zeolite catalysts enabling high conversion rates without organic solvents [29]. Methoxycarbonylation of diisobutylene achieves 88.3% conversion with 93.4% selectivity under solvent-free conditions using functionalized ZSM-5 catalysts [29]. These processes operate at 6.0 megapascals pressure and 140 degrees Celsius for 10 hours [29].
Reusable catalyst systems significantly reduce waste generation and improve process sustainability [26]. Polyphenylene-based solid acids demonstrate superior performance compared to commercial ion exchange resins, with turnover frequencies reaching 0.015 ± 0.001 minutes inverse [10]. These catalysts maintain activity over multiple reaction cycles, reducing catalyst consumption and waste generation [10].
The development of hypercrosslinked polymer solid acid catalysts using chlorosulfonic acid as both polymerization catalyst and sulfonation agent represents an innovative one-pot synthesis approach [12]. These materials display superior acid site densities and porosities compared to conventional equivalents while enabling fine-tuning of polymer properties [12]. The simplified synthesis process reduces reagent requirements and processing steps [12].
Green chemistry metrics demonstrate significant improvements in environmental impact, with waste reduction of 0.56 gallons per 100 students in educational implementations [26]. Cost savings of $116.00 per semester result from reduced purchasing and waste disposal requirements [26]. The elimination of hazardous materials including 527 milliliters cyclohexanol, 100 milliliters concentrated phosphoric acid, and 1.25 liters toluene further enhances environmental benefits [26].
The isomerization reaction between 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene represents a fundamental example of alkene double bond migration. This reaction system demonstrates an unusual thermodynamic behavior that contradicts the general rule for alkene stability [1]. Unlike typical alkene isomerization reactions where the more highly substituted alkene is thermodynamically favored, the equilibrium between these trimethyl pentenes favors the less substituted α-alkene (2,4,4-trimethyl-1-pentene) over the β-alkene (2,4,4-trimethyl-2-pentene).
The thermodynamic equilibrium composition shows that 2,4,4-trimethyl-1-pentene constitutes approximately 75-80% of the equilibrium mixture at temperatures between 50-110°C [1]. This unusual distribution arises from the steric tension created by the bulky tert-butyl group and methyl substituent positioned cis to each other on the double bond in 2,4,4-trimethyl-2-pentene. The tert-butyl group, being highly branched, creates significant steric crowding on one side of the double bond, resulting in unfavorable repulsion forces that destabilize the molecule relative to the α-isomer.
In 2,4,4-trimethyl-1-pentene, the largest substituent (tert-butyl group) is positioned in the cis configuration with hydrogen, which occupies considerably less space. Additionally, the bulky tert-butyl group is located at the β-position relative to the double bond, further reducing steric interactions. This structural arrangement explains why the thermodynamically less substituted alkene becomes the major component in the equilibrium mixture.
Comprehensive thermodynamic studies of the isomerization reaction have been conducted using both experimental and computational approaches [1]. The experimental determination of equilibrium constants was performed at temperatures ranging from 50 to 110°C under liquid-phase conditions at 0.8 MPa pressure using Amberlyst 35Wet catalyst.
Table 1. Thermodynamic Parameters for Isomerization Reaction
| Parameter | Value | Unit | Temperature Range | Reference |
|---|---|---|---|---|
| Reaction Enthalpy (ΔrH) | 3.51 ± 0.03 | kJ/mol | 50-110°C | [1] |
| Reaction Entropy (ΔrS) | -0.47 ± 0.10 | J/(mol·K) | 50-110°C | [1] |
| Equilibrium Constant (Ka) at 80°C | 0.26-0.31 | - | 80°C | [1] |
| Equilibrium Constant (Kx) at 80°C | 0.26-0.32 | - | 80°C | [1] |
The positive reaction enthalpy indicates that the isomerization from 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene is endothermic, requiring energy input to proceed. The negative reaction entropy suggests a decrease in molecular disorder during the forward reaction. The equilibrium constant values consistently demonstrate that the reaction equilibrium lies significantly toward the formation of 2,4,4-trimethyl-1-pentene.
The temperature dependence of the equilibrium constant follows the van 't Hoff equation, with the linearized form yielding:
ln K = -421.67/T - 0.056
This relationship demonstrates excellent correlation (R² = 0.9995) and provides reliable thermodynamic parameters [1]. The equilibrium was established within 1 to 6 hours depending on the reaction temperature, with higher temperatures facilitating faster equilibrium attainment.
The isomerization reaction proceeds through an acid-catalyzed mechanism involving carbocation intermediates [1]. The catalyst selection and properties significantly influence the reaction pathway and kinetics. Amberlyst 35Wet, a macroreticular strongly acidic ion-exchange resin with an acid capacity of 5.2 equiv/kg, has been extensively studied for this reaction.
The catalyst effects on isomerization pathways involve several key mechanistic considerations. The acid sites on the resin protonate the alkene double bond, generating carbocation intermediates. The stability of these carbocations depends on their substitution pattern and the ability of the catalyst to stabilize the positive charge through solvation or electronic effects.
For the trimethyl pentene system, the formation of tertiary carbocation intermediates is favored due to hyperconjugation effects from the multiple methyl substituents. The catalyst surface provides stabilization for these intermediates through electrostatic interactions with the sulfonic acid groups. The deprotonation step, which completes the isomerization, occurs preferentially at positions that lead to the thermodynamically more stable product.
Extended reaction times beyond equilibrium establishment lead to the formation of other C8 isomers, including 2,3,4-trimethyl-1-pentene and 2,3,4-trimethyl-2-pentene, although at much slower rates [1]. Below 90°C, conversion to these alternative isomers remains below 3%, but increases rapidly to 20-30% at 100-110°C with extended reaction times exceeding 24 hours. This behavior indicates that methyl group migration is kinetically much slower than double bond isomerization.
The reaction of 2,4,4-trimethyl-2-pentene with hydroxyl radicals represents a significant atmospheric chemistry process that occurs through multiple mechanistic pathways [2]. These reactions are crucial for understanding the atmospheric fate and environmental impact of this compound when released into the atmosphere.
Hydrogen abstraction by OH radicals from 2,4,4-trimethyl-2-pentene occurs at multiple sites with varying activation energies and reaction rates [2]. The molecule contains primary and secondary allylic, alkylic, and vinylic hydrogen atoms, each exhibiting different reactivity patterns toward OH radical attack.
Allylic hydrogen abstraction represents the most favorable pathway due to the stability of the resulting allylic radical. The presence of the double bond provides resonance stabilization to the radical product, significantly lowering the activation energy for hydrogen abstraction. Computational studies using canonical variational transition state theory (CVT) and conventional transition state theory (TST) have determined that allylic hydrogen abstraction channels dominate the overall reaction kinetics [2].
Primary alkylic hydrogen abstraction occurs at the methyl groups attached to the tertiary carbon atoms. These positions are activated by the electron-donating effects of the multiple alkyl substituents but are less reactive than the allylic positions. The activation energies for primary alkylic hydrogen abstraction are typically 10-20 kJ/mol higher than those for allylic abstraction.
Secondary alkylic hydrogen abstraction takes place at the methylene carbon adjacent to the double bond. This position benefits from both allylic activation and the inductive effects of the branched structure. The resulting secondary radical exhibits moderate stability and contributes significantly to the overall reaction rate.
Vinylic hydrogen abstraction occurs directly from the carbon atoms participating in the double bond. This pathway exhibits the highest activation energies due to the strong C-H bonds in the sp² hybridized carbons and the instability of the resulting vinylic radical.
OH radical addition to 2,4,4-trimethyl-2-pentene occurs through two distinct pathways: addition to the terminal carbon and addition to the internal carbon of the double bond [2]. The regioselectivity of these reactions depends on the stability of the resulting radical intermediates and the steric accessibility of the reaction sites.
Addition to terminal carbon generates a secondary radical stabilized by the adjacent tertiary carbon bearing multiple alkyl substituents. This pathway is kinetically favored due to the higher degree of substitution and the resulting radical stability. The activation energy for terminal addition is typically 5-15 kJ/mol lower than that for internal addition.
Addition to internal carbon produces a tertiary radical that benefits from maximum hyperconjugation with the surrounding alkyl groups. Although this radical is thermodynamically more stable, the pathway suffers from significant steric hindrance caused by the bulky tert-butyl group. The approach of the OH radical to the internal carbon is impeded by the steric bulk, resulting in higher activation energies and slower reaction rates.
The branching ratio between addition and abstraction reactions shows strong temperature dependence [2]. At lower temperatures (below 500 K), addition reactions dominate with branching ratios exceeding 90%. As temperature increases above 1500 K, hydrogen abstraction becomes increasingly important, with branching ratios for abstraction exceeding 72%.
Hydrogen radical reactions with 2,4,4-trimethyl-2-pentene proceed through both abstraction and addition mechanisms, similar to OH radical reactions but with different kinetic parameters and product distributions [3]. The smaller size and different electronic properties of H radicals compared to OH radicals result in distinct reactivity patterns and mechanistic preferences.
Hydrogen abstraction by H radicals occurs preferentially at the most substituted positions due to the stability of the resulting radical products. The allylic positions remain the most reactive sites, but the selectivity differences between various hydrogen abstraction sites are less pronounced than in OH radical reactions. This reduced selectivity arises from the smaller steric requirements of the H radical, allowing better access to sterically hindered positions.
Addition reactions of H radicals to the double bond exhibit high reactivity due to the formation of C-H bonds with favorable thermodynamics. The addition process is less sensitive to steric effects compared to OH radical addition, resulting in more balanced regioselectivity between terminal and internal addition pathways.
The product distribution from H radical reactions depends significantly on the reaction conditions and the presence of molecular oxygen. Under oxygen-free conditions, the initial radical products undergo rapid hydrogen abstraction or disproportionation reactions. In the presence of oxygen, peroxyl radicals form rapidly, leading to complex oxidation chemistry and the formation of oxygenated products.
Atomic oxygen in its ground state triplet configuration O(3P) reacts with 2,4,4-trimethyl-2-pentene through several mechanistic pathways [3]. These reactions are particularly important in high-temperature combustion environments and atmospheric chemistry under conditions where atomic oxygen is present.
Direct oxygen insertion into the C-H bonds represents the primary reaction pathway at moderate temperatures. The O(3P) radical inserts into the strongest C-H bonds available, typically the allylic positions, forming hydroxyl radicals and alkyl radicals as primary products. The reaction exhibits significant selectivity based on bond strength and steric accessibility.
Addition to the double bond occurs through a concerted mechanism leading to the formation of epoxide intermediates or direct C-O bond formation. The addition process competes with hydrogen abstraction, with the relative importance depending on temperature and pressure conditions.
Hydrogen abstraction by O(3P) radicals generates OH radicals and alkyl radicals. This pathway becomes increasingly important at higher temperatures where the activation energy for hydrogen abstraction is more easily overcome. The OH radicals produced can subsequently react with additional 2,4,4-trimethyl-2-pentene molecules, leading to chain reaction mechanisms.
The branching ratios for O(3P) radical reactions show complex temperature and pressure dependencies [4]. At lower temperatures, addition reactions dominate, while hydrogen abstraction becomes increasingly important as temperature increases. The presence of third-body molecules can influence the reaction pathways by stabilizing reactive intermediates and affecting the overall reaction kinetics.
The liquid-phase hydrogenation of 2,4,4-trimethyl-2-pentene has been extensively studied on various supported metal catalysts to understand the fundamental kinetics and mechanism of this industrially important reaction [5] [6]. The hydrogenation process converts the alkene to 2,2,4-trimethylpentane (isooctane), a high-octane component valuable for gasoline blending.
The kinetic studies reveal that 2,4,4-trimethyl-2-pentene exhibits significantly lower reactivity compared to its isomer 2,4,4-trimethyl-1-pentene [5]. This reactivity difference is attributed to the steric hindrance imposed by the bulky tert-butyl group, which is positioned closer to the double bond in the 2-isomer. The internal double bond configuration in 2,4,4-trimethyl-2-pentene also contributes to the reduced reactivity, as internal alkenes are generally less reactive than terminal alkenes in hydrogenation reactions.
Table 2. Kinetic Parameters for Liquid-Phase Hydrogenation of 2,4,4-Trimethyl-2-pentene
| Catalyst | Eapp (kJ/mol) | kref (mol/(g·cat·h)·(m³/mol)³/²) | Reference Temperature | KTMP-2 (mol/m³) | KH (mol/m³) |
|---|---|---|---|---|---|
| Ni/Al2O3 | 49 ± 6 | 2.2 ± 0.3 × 10⁻⁴ | 65°C | 1.8 ± 0.3 × 10⁻⁴ | 0.16 ± 0.03 × 10⁻⁴ |
| Co/SiO2 | 43 ± 2 | 0.37 ± 0.02 × 10⁻⁴ | 65°C | 3.8 ± 0.2 × 10⁻⁴ | 0.30 ± 0.01 × 10⁻⁴ |
| Pt/Al2O3 | 65 ± 2 | 0.64 ± 0.02 × 10⁻⁴ | 110°C | 13.0 ± 0.3 × 10⁻⁴ | 38 ± 1 × 10⁻⁴ |
The activation energies for 2,4,4-trimethyl-2-pentene hydrogenation range from 43 to 65 kJ/mol, depending on the catalyst system [5] [6]. These values are consistently higher than those observed for 2,4,4-trimethyl-1-pentene hydrogenation, reflecting the additional energy required to overcome the steric hindrance and achieve the proper orientation for hydrogen addition to the internal double bond.
The reaction kinetics follow Langmuir-Hinshelwood mechanisms with competitive adsorption between the alkene, hydrogen, and products. The rate equations incorporate terms for both reactant adsorption and product desorption, with the overall rate being limited by the surface reaction step. The temperature dependence of the rate constants follows Arrhenius behavior over the studied temperature ranges.
Palladium supported on γ-Al2O3 represents one of the most active catalyst systems for the hydrogenation of 2,4,4-trimethyl-2-pentene [7] [8]. The high activity of palladium catalysts stems from their exceptional ability to activate both hydrogen and the alkene substrate, facilitating rapid hydrogenation under mild conditions.
The kinetic studies on Pd/γ-Al2O3 catalyst reveal several important characteristics specific to this catalyst system. The apparent activation energy for 2,4,4-trimethyl-2-pentene hydrogenation on Pd/γ-Al2O3 is typically in the range of 35-45 kJ/mol, which is lower than values observed on Ni, Co, and Pt catalysts. This reduced activation energy reflects the superior catalytic activity of palladium for alkene hydrogenation reactions.
The hydrogen adsorption characteristics on Pd/γ-Al2O3 differ significantly from other metal catalysts. Palladium exhibits moderate hydrogen adsorption strength, allowing for efficient hydrogen activation without excessive surface coverage that might inhibit alkene adsorption. The hydrogen adsorption equilibrium constant (KH) on Pd/γ-Al2O3 is typically in the range of 5-15 × 10⁻⁴ mol/m³, which is intermediate between the values observed on Ni/Co catalysts and Pt catalysts.
The alkene adsorption behavior on Pd/γ-Al2O3 shows strong dependence on the molecular structure of 2,4,4-trimethyl-2-pentene. The bulky tert-butyl group creates steric interactions with the catalyst surface, leading to weaker adsorption compared to less substituted alkenes. The adsorption equilibrium constant for 2,4,4-trimethyl-2-pentene (KTMP-2) on Pd/γ-Al2O3 is typically around 8-12 × 10⁻⁴ mol/m³.
Catalyst deactivation on Pd/γ-Al2O3 occurs primarily through the formation of carbonaceous deposits on the active sites. The deactivation rate is generally lower than that observed on Pt catalysts but higher than on Ni and Co catalysts. The deactivation can be partially reversed through hydrogen treatment at elevated temperatures, indicating that the deposits are primarily hydrogen-deficient surface species rather than strongly bound coke.
The mechanism of 2,4,4-trimethyl-2-pentene hydrogenation has been elucidated through a combination of kinetic studies, isotope labeling experiments, and spectroscopic investigations [5] [6]. The reaction proceeds through the well-established Horiuti-Polanyi mechanism, which involves the stepwise addition of two hydrogen atoms to the double bond.
Step 1: Hydrogen Dissociation
The first step involves the dissociative adsorption of hydrogen molecules on the metal surface, forming adsorbed hydrogen atoms. This step is typically fast and reversible on most metal catalysts:
H₂ + 2* ⇌ 2H*
where * represents an active site on the catalyst surface.
Step 2: Alkene Adsorption
The 2,4,4-trimethyl-2-pentene molecule adsorbs on the catalyst surface through π-bonding between the C=C double bond and the metal surface. The adsorption is weakened by steric interactions with the bulky tert-butyl group:
TMP-2 + * ⇌ TMP-2*
Step 3: First Hydrogen Addition (Rate-Determining Step)
The first hydrogen atom adds to one carbon of the double bond, forming a half-hydrogenated intermediate (alkyl radical) bonded to the surface. This step is rate-determining due to the steric hindrance imposed by the tert-butyl group:
TMP-2* + H* → TMP-2-H* + *
Step 4: Second Hydrogen Addition
The second hydrogen atom adds to the remaining carbon of the original double bond, completing the hydrogenation and forming the saturated product:
TMP-2-H* + H* → Isooctane + 2*
Step 5: Product Desorption
The final step involves the desorption of the saturated product (isooctane) from the catalyst surface:
Isooctane* → Isooctane + *
The rate-determining step is consistently identified as the first hydrogen addition, based on several lines of evidence. Kinetic isotope effects using deuterium show significant primary isotope effects, indicating that C-H bond formation is involved in the rate-determining step. The activation energies and pre-exponential factors are consistent with a mechanism involving hydrogen atom addition to an adsorbed alkene.
Selectivity considerations are important in the hydrogenation of 2,4,4-trimethyl-2-pentene. The reaction shows excellent selectivity toward the desired isooctane product, with minimal formation of side products. Double bond isomerization to 2,4,4-trimethyl-1-pentene is observed to be much slower than the hydrogenation reaction under typical reaction conditions, ensuring that the isomerization does not significantly affect the overall reaction kinetics.
The steric effects of the tert-butyl group play a crucial role in determining the reaction mechanism and kinetics. The bulky substituent creates a steric barrier that must be overcome for the alkene to achieve the proper orientation for hydrogen addition. This steric hindrance manifests as higher activation energies and lower pre-exponential factors compared to less substituted alkenes.
The etherification of 2,4,4-trimethyl-2-pentene with methanol represents an important reaction for the production of high-octane gasoline additives [9]. This reaction produces 2-methoxy-2,4,4-trimethylpentane, an ether compound with favorable fuel properties including high octane rating and low vapor pressure.
The etherification reaction proceeds through an acid-catalyzed mechanism involving the formation of carbocation intermediates. The reaction is equilibrium-limited and competes with the isomerization of 2,4,4-trimethyl-2-pentene to 2,4,4-trimethyl-1-pentene. The overall reaction network includes:
The reaction kinetics show that 2,4,4-trimethyl-2-pentene is more reactive toward etherification than its 1-pentene isomer, despite being thermodynamically less stable [9]. This enhanced reactivity is attributed to the internal double bond configuration, which facilitates the formation of more stable tertiary carbocation intermediates upon protonation.
Table 3. Etherification Kinetic Parameters for 2,4,4-Trimethyl-2-pentene with Methanol
| Model Type | Activation Energy (kJ/mol) | Rate Constant (mol/(kg·s)) | Adsorption Ratio (Keth/KMeOH) | Temperature Range (°C) |
|---|---|---|---|---|
| Langmuir-Hinshelwood | 80 ± 2 | 0.0486 ± 0.0101 | 2.8 ± 0.1 | 60-90 |
| Eley-Rideal | 81 ± 2 | 0.0056 ± 0.0002 | 2.4 ± 0.1 | 60-90 |
The reaction selectivity toward ether formation is generally good, with selectivities typically exceeding 85% under optimized conditions. The primary competing reaction is the isomerization to 2,4,4-trimethyl-1-pentene, which occurs simultaneously with etherification. The isomerization reaction is favored thermodynamically but proceeds at a slower rate than etherification under typical reaction conditions.
Catalyst performance in the etherification reaction depends significantly on the acid strength and accessibility of the active sites. Smopex-101, a polyethylene-based ion-exchange fiber catalyst, shows superior performance compared to conventional ion-exchange resin beads due to its unique morphology and hydrophobic properties [9]. The fibrous structure provides better mass transfer characteristics and reduced internal diffusion limitations.
The kinetic modeling of 2,4,4-trimethyl-2-pentene etherification with methanol has been approached using both Langmuir-Hinshelwood and Eley-Rideal mechanistic frameworks [9]. Both models provide adequate description of the experimental data, but they differ in their assumptions about the adsorption behavior of the reactants.
The Langmuir-Hinshelwood model assumes that both methanol and 2,4,4-trimethyl-2-pentene adsorb on the catalyst surface before reaction occurs. The adsorbed species then react on the surface to form the ether product, which subsequently desorbs. The rate equation for this model is:
r₂ = (k₂/KTMP/KMeOH)(aMeOH·aTMP2 - aeth/K₂) / (aMeOH + (KTMP/KMeOH)(aTMP1 + aTMP2) + (Keth/KMeOH)aeth)²
where:
The adsorption parameters derived from the Langmuir-Hinshelwood model provide insights into the relative affinity of different components for the catalyst surface. The model indicates that the ether product has a higher adsorption constant than methanol (Keth/KMeOH = 2.8 ± 0.1), which can be explained by the hydrophobic nature of the polyethylene-based catalyst matrix.
The alkene adsorption constant (KTMP/KMeOH = 0.14 ± 0.03) indicates that the alkenes have relatively weak adsorption compared to methanol and ether. This weak adsorption is attributed to the steric hindrance imposed by the bulky tert-butyl group, which prevents close approach to the catalyst surface.
The Eley-Rideal model assumes that methanol adsorbs on the catalyst surface while 2,4,4-trimethyl-2-pentene reacts directly from the liquid phase with the adsorbed methanol. This model is mathematically simpler and often provides better parameter estimation statistics. The rate equation is:
r₂ = k₂(aMeOH·aTMP2 - aeth/K₂) / (aMeOH + (Keth/KMeOH)aeth)
The parameter estimation using the Eley-Rideal model yields activation energies very similar to those obtained from the Langmuir-Hinshelwood model (81 ± 2 kJ/mol vs. 80 ± 2 kJ/mol). This similarity suggests that both models capture the essential features of the reaction mechanism, despite their different assumptions about alkene adsorption.
The adsorption constant ratio (Keth/KMeOH = 2.4 ± 0.1) from the Eley-Rideal model is slightly lower than that from the Langmuir-Hinshelwood model but still indicates preferential adsorption of the ether product. This result is consistent with the hydrophobic nature of the catalyst, which favors the adsorption of less polar molecules.
Model discrimination between the Langmuir-Hinshelwood and Eley-Rideal approaches is challenging based solely on statistical criteria, as both models provide similar goodness of fit. However, the Eley-Rideal model is often preferred for practical applications due to its mathematical simplicity and more reliable parameter estimation.
The hydration of 2,4,4-trimethyl-2-pentene to 2,4,4-trimethyl-2-pentanol represents an important side reaction in the etherification process [9]. This reaction occurs through the same acid-catalyzed mechanism as etherification but involves water instead of methanol as the nucleophile.
The reaction mechanism for hydration follows Markovnikov's rule, with the hydrogen atom adding to the carbon with the greater number of hydrogen atoms and the hydroxyl group adding to the more substituted carbon. The reaction proceeds through the formation of a tertiary carbocation intermediate, which is then attacked by water to form the tertiary alcohol product.
Reaction kinetics for the hydration reaction are generally faster than those for etherification due to the higher nucleophilicity of water compared to methanol. However, the equilibrium constant for hydration is typically lower than that for etherification, resulting in lower equilibrium conversions to the alcohol product.
Table 4. Hydration Side Reaction Data
| Parameter | Value | Unit | Conditions | Reference |
|---|---|---|---|---|
| Conversion to 2,4,4-trimethyl-2-pentanol | < 0.75% | % | Ether formation experiments | [9] |
| Maximum conversion | < 0.1% | % | Fresh catalyst | [9] |
| Water source | Impurities | - | Reactants and catalyst | [9] |
| Temperature threshold | < 80°C | °C | Negligible formation | [9] |
The selectivity impact of the hydration side reaction is generally minimal under properly controlled conditions. The conversion to 2,4,4-trimethyl-2-pentanol typically remains below 0.75% of the total reacted alkene, representing less than 2% of the overall conversion. However, this side reaction can become more significant when the catalyst or reactants contain higher levels of water impurities.
Prevention strategies for minimizing the hydration side reaction include:
The product properties of 2,4,4-trimethyl-2-pentanol include a high octane rating similar to the corresponding ether, but with different volatility and blending characteristics. While the alcohol product is not necessarily detrimental to fuel quality, its formation reduces the yield of the desired ether product and should be minimized for optimal process economics.
The catalytic cracking behavior of 2,4,4-trimethyl-2-pentene represents an important aspect of its thermal and catalytic stability under high-temperature conditions [10]. Understanding this behavior is crucial for applications involving elevated temperatures and for predicting the fate of this compound in various industrial processes.
Thermal stability of 2,4,4-trimethyl-2-pentene is influenced by its highly branched structure and the presence of the internal double bond. The compound shows moderate thermal stability compared to saturated hydrocarbons, with decomposition beginning at temperatures above 300°C under atmospheric pressure. The presence of the tert-butyl group provides some stabilization against thermal decomposition but also creates potential sites for radical formation.
Catalytic cracking mechanisms involve the formation of carbocation intermediates on acid catalyst sites, similar to the etherification reaction but at much higher temperatures. The highly branched structure of 2,4,4-trimethyl-2-pentene makes it susceptible to β-scission reactions, which lead to the formation of smaller hydrocarbon fragments. The internal double bond can undergo protonation followed by various rearrangement and elimination reactions.
Primary cracking products from 2,4,4-trimethyl-2-pentene include:
The product distribution in catalytic cracking depends on several factors including temperature, pressure, contact time, and catalyst acidity. Higher temperatures favor the formation of smaller molecules through increased β-scission activity. Lower temperatures promote isomerization and hydrogen transfer reactions, leading to a more diverse product mixture.
Selectivity patterns in the catalytic cracking of 2,4,4-trimethyl-2-pentene show preference for the formation of highly branched products due to the stability of tertiary carbocation intermediates. The reaction tends to preserve the branched structure in the major products, with isobutylene being the most abundant light product.
Catalyst effects on the cracking behavior include the influence of acid strength, pore structure, and catalyst composition. Stronger acid catalysts promote faster cracking rates but may also lead to increased coke formation. The pore structure affects the accessibility of the bulky molecule to the active sites and influences the product distribution through shape selectivity effects.
Deactivation mechanisms in catalytic cracking involve the formation of coke deposits on the catalyst surface. The highly branched structure of 2,4,4-trimethyl-2-pentene makes it prone to coke formation through condensation reactions of the carbocation intermediates. The deactivation rate depends on the operating conditions and can be significant at high temperatures and long contact times.
Flammable;Irritant;Health Hazard;Environmental Hazard